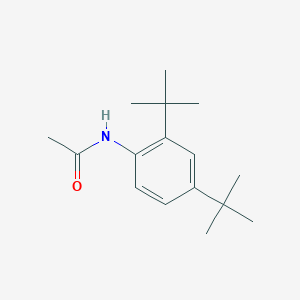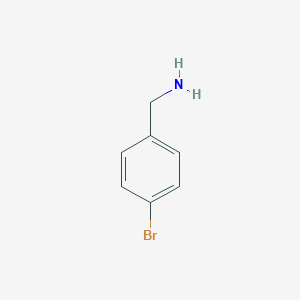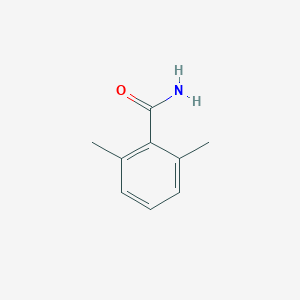
3,5-Di-tert-butil-anilina
Descripción general
Descripción
3,5-Di-tert-butylaniline is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.34 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Di-tert-butylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Di-tert-butylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Di-tert-butylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Químicas
“3,5-Di-tert-butil-anilina” es un compuesto químico con la fórmula molecular C14H23N y un peso molecular de 205.345 g/mol . Tiene un rango de punto de fusión de 54°C a 57°C . El compuesto es conocido por varios sinónimos, incluyendo “3,5-di-t-butil-anilina”, “bencenamina, 3,5-bis 1,1-dimetiletílico”, “acmc-1cdyp”, “3,5-ditert-butilfenilamina”, “3,5-bis tert-butil anilina”, “3,5-di-tert-butilfenilamina”, “3,5-bis tert-butil fenilamina”, y otros .
Síntesis de Cuñas Lipófilas
Una de las aplicaciones únicas de “this compound” es en la síntesis de cuñas lipófilas. Se utiliza en la reacción con 2-amino-6-cloropirimidin-4-ol en una mezcla de reflujo de ácido acético e hidroclórico . Este proceso es significativo en el campo de la química orgánica.
Injerto en Grafito
“this compound” se puede utilizar para injertar covalentemente radicales arilo en grafito pirolítico altamente orientado (HOPG). Esto se logra mediante la reducción electroquímica de cationes 3,5-bis-tert-butil-diazonio (3,5-TBD) . Esta aplicación es particularmente relevante en la ciencia de los materiales y la nanotecnología.
Seguridad y Manipulación
El compuesto está clasificado como irritante para la piel, irritante para los ojos y puede causar irritación respiratoria . Por lo tanto, es importante manipularlo con cuidado en entornos de investigación, utilizando equipo de protección personal como mascarillas contra el polvo, protectores oculares y guantes .
Disponibilidad Comercial
“this compound” está disponible comercialmente de varios proveedores, incluyendo Thermo Scientific Chemicals y MilliporeSigma
Safety and Hazards
Mecanismo De Acción
Target of Action
3,5-Di-tert-butylaniline is a chemical compound with the molecular formula C14H23N It’s known to be used in the synthesis of lipophilic wedges , suggesting it may interact with lipid structures or pathways.
Mode of Action
It is known to react with 2-amino-6-chloropyrimidin-4-ol in a refluxing mixture of acetic and hydrochloric acid to synthesize lipophilic wedges . This suggests that it may interact with its targets through chemical reactions under specific conditions.
Biochemical Pathways
Given its role in the synthesis of lipophilic wedges , it may be involved in lipid-related biochemical pathways.
Pharmacokinetics
It’s soluble in alcohol and benzene , which may influence its absorption and distribution in the body.
Result of Action
As a reactant in the synthesis of lipophilic wedges , it may contribute to the properties of the resulting compounds.
Action Environment
The action of 3,5-Di-tert-butylaniline can be influenced by environmental factors. For instance, its reactions are carried out in a refluxing mixture of acetic and hydrochloric acid , indicating that the compound’s activity may be dependent on specific chemical environments. Furthermore, it’s recommended to store the compound in a dark place, sealed, and in a dry room temperature environment , suggesting that light, air, and moisture may affect its stability and efficacy.
Propiedades
IUPAC Name |
3,5-ditert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKNHXCPGXUEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178493 | |
| Record name | 3,5-Di-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-36-1 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Di-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-di-tert-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,5-Di-tert-butylaniline particularly interesting in coordination chemistry?
A: 3,5-Di-tert-butylaniline, when modified to contain a thiol group (forming an o-aminothiophenol), displays a fascinating non-innocent character as a ligand. [] This means that it can exist in multiple oxidation states within a metal complex, influencing the overall electronic structure and properties of the compound.
Q2: How does the non-innocent nature of o-aminothiophenolates derived from 3,5-Di-tert-butylaniline manifest in metal complexes?
A: Studies have shown that upon coordination to metals like Nickel(II), Palladium(II), and Platinum(II), the o-aminothiophenolate ligand can exist not only in its reduced form (o-aminothiophenolate(1-)), but also as a π-radical species called o-iminothionebenzosemiquinonate(1-). [] This radical character significantly contributes to the electronic and magnetic properties of the resulting complexes.
Q3: Can you provide an example of how the oxidation state of the o-aminothiophenolate ligand, derived from 3,5-Di-tert-butylaniline, is determined in a metal complex?
A: Researchers utilize a variety of techniques, including X-ray crystallography, electron paramagnetic resonance (EPR) spectroscopy, and electrochemistry. For instance, X-ray crystallography of complexes with the o-aminothiophenolate ligand, derived from 3,5-Di-tert-butylaniline, reveals distinct bond lengths and angles depending on the ligand's oxidation state. [] EPR spectroscopy helps identify the presence of unpaired electrons, characteristic of radical species. []
Q4: Are there other examples of 3,5-Di-tert-butylaniline derivatives acting as non-innocent ligands?
A: Yes, research has shown that the benzene-1,2-dithiolato ligand, structurally related to the o-aminothiophenolates and also incorporating the 3,5-Di-tert-butylbenzene moiety, displays similar non-innocent behavior in complexes with Molybdenum and Tungsten. [] These complexes, initially assigned as M(VI) (d0) species, have been re-classified as M(V) (d1) systems with a ligand-centered radical. []
Q5: Beyond coordination chemistry, has 3,5-Di-tert-butylaniline been studied in other contexts?
A: Yes, the influence of the bulky tert-butyl groups on the reactivity of 3,5-Di-tert-butylaniline derivatives has been a subject of investigation. Studies have examined the dissociation constants of 2-halo-3,5-Di-tert-butylanilines and the rates of deacetylation of their corresponding acetanilides. [, ] These studies shed light on the steric effects imposed by the tert-butyl substituents.
Q6: Are there any applications of cyclotriphosphazene derivatives containing 3,5-Di-tert-butylaniline?
A: Research explored the synthesis and photophysical properties of cyclotriphosphazene derivatives incorporating Schiff base ligands derived from 3,5-Di-tert-butylaniline. [] These compounds showed interesting emission properties in the visible light range, indicating potential applications in materials science and sensing.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


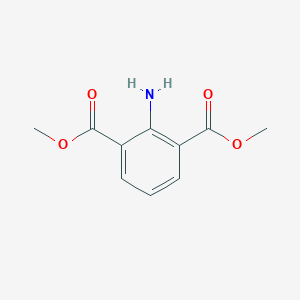
![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

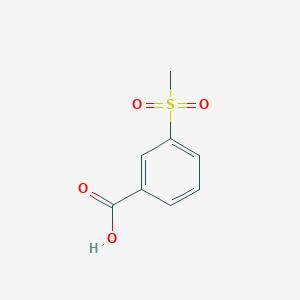
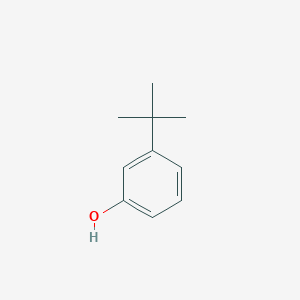
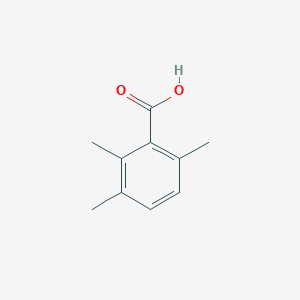
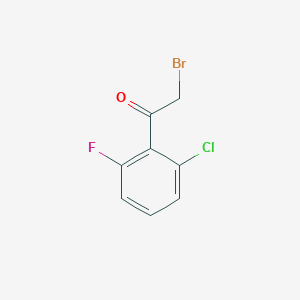
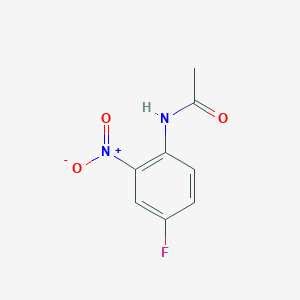
![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)


